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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzaldehyde

Cat. No.: B100839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable

building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde

functionality for condensation and carbon-carbon bond-forming reactions, a nitro group that can

be readily transformed into other functional groups, and a chloro substituent that can

participate in cross-coupling reactions, makes it an attractive starting material for the synthesis

of a diverse array of complex molecules. This technical guide explores the potential

applications of 4-Chloro-3-nitrobenzaldehyde in the synthesis of Schiff bases, biaryl

compounds, and other heterocyclic systems with potential biological activity. Detailed

experimental protocols, quantitative data, and reaction pathways are provided to facilitate its

use in research and development.

Physicochemical Properties of 4-Chloro-3-
nitrobenzaldehyde
A summary of the key physicochemical properties of 4-Chloro-3-nitrobenzaldehyde is

presented in the table below.
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Property Value Reference

Molecular Formula C₇H₄ClNO₃ [1][2]

Molecular Weight 185.56 g/mol [1][2]

Appearance Light yellow powder [3]

Melting Point 61-63 °C [3]

CAS Number 16588-34-4 [1][2]

Applications in Organic Synthesis
Synthesis of Schiff Bases
The aldehyde functionality of 4-Chloro-3-nitrobenzaldehyde readily undergoes condensation

reactions with primary amines to form Schiff bases (imines). These compounds are not only

important intermediates for the synthesis of various heterocyclic compounds but also exhibit a

wide range of biological activities.

Experimental Protocol: Synthesis of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide[4]

This protocol describes the synthesis of a Schiff base from 4-Chloro-3-nitrobenzaldehyde
and acetohydrazide.

Materials:

4-Chloro-3-nitrobenzaldehyde (185.56 mg, 1 mmol)

Acetohydrazide (a related hydrazide is used in the reference, this is an adaptation)

Dioxane (15 mL)

Glacial acetic acid (1 mL)

Procedure:

To a solution of acetohydrazide (1 mmol) in dioxane (15 mL), add 4-Chloro-3-
nitrobenzaldehyde (185.56 mg, 1 mmol) and glacial acetic acid (1 mL) with stirring.
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Reflux the reaction mixture for 6 hours.

After cooling, pour the reaction mixture into ice water.

Collect the resulting solid by filtration and crystallize from chloroform to obtain the pure

product.

Quantitative Data:

Yield: 65%[4]

Spectroscopic Data:

The formation of the imine bond can be confirmed by the appearance of a characteristic

C=N stretching vibration in the IR spectrum and the presence of the imine proton signal in

the ¹H NMR spectrum.

Logical Workflow for Schiff Base Synthesis

4-Chloro-3-nitrobenzaldehyde + Primary Amine Solvent (e.g., Ethanol)
Catalyst (e.g., Acetic Acid)

Dissolve Condensation
(Reflux)

Cooling, Precipitation,
Filtration, Recrystallization Schiff Base

Click to download full resolution via product page

Caption: General workflow for the synthesis of Schiff bases from 4-Chloro-3-
nitrobenzaldehyde.

Suzuki-Miyaura Cross-Coupling Reactions
The chloro substituent on the aromatic ring of 4-Chloro-3-nitrobenzaldehyde allows for its

participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-

C bond-forming reaction enables the synthesis of substituted biaryl compounds, which are

prevalent motifs in pharmaceuticals and functional materials.

Experimental Protocol: Synthesis of 4-Formyl-2-nitrobiphenyl (Aryl-Aryl Coupling Example)
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This protocol is adapted from a similar Suzuki-Miyaura coupling of a substituted

chlorobenzaldehyde[1].

Materials:

4-Chloro-3-nitrobenzaldehyde (0.20 mmol, 1.0 equiv)

Phenylboronic acid (1.5 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

Pd-PEPPSI-CMP catalyst (0.5 mol%)

Methanol (MeOH) (0.5 mL)

Procedure:

In a reaction vessel, combine 4-Chloro-3-nitrobenzaldehyde, phenylboronic acid,

potassium carbonate, and the Pd-PEPPSI-CMP catalyst.

Add methanol and heat the mixture at 80 °C for 12 hours.

After the reaction is complete, filter the mixture and purify the product by column

chromatography.

Quantitative Data:

Yield: While not specifically for this compound, a similar reaction with 4-

chlorobenzaldehyde afforded an 88% yield[1].

Expected Spectroscopic Data:

¹H NMR: The spectrum would show signals corresponding to the protons of both aromatic

rings and the aldehyde proton.

¹³C NMR: The spectrum would exhibit resonances for all carbon atoms in the biphenyl

scaffold, including the aldehyde carbonyl carbon.
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Signaling Pathway of Suzuki-Miyaura Coupling

Pd(0) Catalyst

Oxidative Addition4-Chloro-3-nitrobenzaldehyde Ar-Pd(II)-Cl Transmetalation

Arylboronic Acid
+ Base

Ar-Pd(II)-Ar'

Reductive Elimination
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Biaryl Product

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Henry (Nitroaldol) Reaction
The aldehyde group of 4-Chloro-3-nitrobenzaldehyde can react with nitroalkanes in the

presence of a base in a Henry or nitroaldol reaction. This reaction is a valuable method for

forming carbon-carbon bonds and synthesizing β-nitro alcohols, which are versatile

intermediates that can be further transformed into amino alcohols, nitroalkenes, or α-hydroxy

ketones.

Experimental Protocol: Henry Reaction with Nitromethane

This protocol is based on a general procedure for the Henry reaction of substituted

benzaldehydes[5][6].

Materials:

4-Chloro-3-nitrobenzaldehyde (0.2 mmol)

Nitromethane (2 mmol)

Chiral Bis(β-amino alcohol)-Cu(OAc)₂ catalyst (in situ generated)

Ethanol
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Procedure:

Generate the chiral copper catalyst in situ.

Add 4-Chloro-3-nitrobenzaldehyde and nitromethane to the catalyst solution in ethanol.

Stir the reaction mixture at 25 °C for 24 hours.

Purify the product by column chromatography.

Quantitative Data (for a similar substrate, 4-nitrobenzaldehyde):

Yield: 96%[6]

Enantiomeric Excess (ee): Up to 90.4% with a suitable chiral catalyst[6].

Spectroscopic Data (for a similar product, 1-(4-chlorophenyl)-2-nitroethanol):

¹H NMR (DMSO): δ 5.1 (s, 1H, CH-OH), δ 7.27 - 7.4 (dd, 4H, ArH's)[5].

¹³C NMR (CDCl₃): δ 77.82, 81.1, 126.66, 130.8, 134.5[5].

Reaction Scheme of the Henry Reaction

4-Chloro-3-nitrobenzaldehyde
+ Nitromethane

Nucleophilic Addition

Base

Nitronate Adduct Protonation β-Nitro Alcohol

Click to download full resolution via product page

Caption: Simplified mechanism of the base-catalyzed Henry reaction.

Synthesis of Heterocyclic Compounds
The reactivity of the aldehyde, nitro, and chloro groups makes 4-Chloro-3-nitrobenzaldehyde
an excellent precursor for the synthesis of various heterocyclic compounds, which are of great
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interest in medicinal chemistry.

Synthesis of Quinolines
The Doebner-von Miller reaction provides a route to quinolines from anilines and α,β-

unsaturated carbonyl compounds. 4-Chloro-3-nitrobenzaldehyde can be used to generate

the required α,β-unsaturated carbonyl compound in situ.

Plausible Synthetic Route to a Substituted Quinoline:

Aldol Condensation: 4-Chloro-3-nitrobenzaldehyde can undergo an aldol condensation

with a ketone (e.g., acetone) to form an α,β-unsaturated ketone.

Michael Addition: An aniline derivative can then undergo a Michael addition to this α,β-

unsaturated ketone.

Cyclization and Oxidation: Subsequent acid-catalyzed cyclization and oxidation would yield

the corresponding quinoline derivative.

Synthesis of Kinase Inhibitors
The structural motif of 4-Chloro-3-nitrobenzaldehyde can be incorporated into scaffolds

known to exhibit kinase inhibitory activity. For instance, it can be a precursor for the synthesis

of compounds targeting c-Jun N-terminal kinases (JNKs), which are implicated in various

diseases[7].

Conceptual Synthetic Approach:

A multi-step synthesis could involve the initial conversion of 4-Chloro-3-nitrobenzaldehyde to

a more complex intermediate, for example, through a Wittig reaction to introduce a side chain,

followed by reduction of the nitro group to an amine. This amine can then be coupled with other

fragments to build the final kinase inhibitor structure.

Conclusion
4-Chloro-3-nitrobenzaldehyde is a highly functionalized and versatile starting material with

significant potential in organic synthesis. Its ability to participate in a wide range of reactions,

including Schiff base formation, Suzuki-Miyaura cross-coupling, and Henry reactions, provides
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access to a diverse array of complex molecules. The resulting products, including biaryls and

various heterocyclic systems, are of considerable interest to researchers in medicinal chemistry

and materials science. The detailed protocols and reaction schemes provided in this guide aim

to facilitate the exploration of 4-Chloro-3-nitrobenzaldehyde as a key building block in the

development of novel compounds with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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